molecular formula C27H38N2 B13366228 N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine

N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine

Cat. No.: B13366228
M. Wt: 390.6 g/mol
InChI Key: NCRRIJMCSWEWOK-UHFFFAOYSA-N
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Description

N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound is characterized by the presence of two 2,6-diisopropylphenyl groups attached to a propane-1,3-diimine backbone, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine typically involves the reaction of 2,6-diisopropylaniline with a suitable diimine precursor. One common method is the condensation reaction between 2,6-diisopropylaniline and glyoxal or a similar aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diimine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted diimine derivatives.

Mechanism of Action

The mechanism of action of N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N3-Bis(2,6-diisopropylphenyl)propane-1,3-diimine is unique due to its specific diimine backbone and bulky diisopropylphenyl groups, which provide steric hindrance and enhance its stability as a ligand. This makes it particularly effective in forming stable metal complexes and catalyzing various chemical reactions.

Properties

Molecular Formula

C27H38N2

Molecular Weight

390.6 g/mol

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]propane-1,3-diimine

InChI

InChI=1S/C27H38N2/c1-18(2)22-12-9-13-23(19(3)4)26(22)28-16-11-17-29-27-24(20(5)6)14-10-15-25(27)21(7)8/h9-10,12-21H,11H2,1-8H3

InChI Key

NCRRIJMCSWEWOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CCC=NC2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

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